![molecular formula C6H4BrN3 B1290378 7-Bromo[1,2,4]triazolo[4,3-a]pyridine CAS No. 832735-60-1](/img/structure/B1290378.png)
7-Bromo[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
7-Bromo[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 g/mol . The compound is solid at room temperature and is stored under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-Bromo[1,2,4]triazolo[4,3-a]pyridine is 1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H . This indicates that the compound contains a bromine atom attached to a triazolopyridine ring. More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
7-Bromo[1,2,4]triazolo[4,3-a]pyridine has a molecular weight of 198.02 g/mol and a topological polar surface area of 30.2 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is an actively pursued area of research . [1,2,4]Triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Treatment of Cardiovascular Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders . The specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context would need further research.
Treatment of Type 2 Diabetes
Compounds of this type have also been used in the treatment of type 2 diabetes . The exact mechanism of action and effectiveness of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this application would require additional study.
Treatment of Hyperproliferative Disorders
[1,2,4]Triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders . Further research would be needed to determine the specific role of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in this context.
Material Sciences
These compounds have various applications in the material sciences fields as well . The specific applications of “7-Bromo[1,2,4]triazolo[4,3-a]pyridine” in material sciences would need to be explored further.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
Triazolopyridines, including 7-Bromo[1,2,4]triazolo[4,3-a]pyridine, have a broad range of potential therapeutic applications. They have shown promise as inhibitors of the PD-1/PD-L1 interaction, a target for cancer immunotherapy . Future research could explore the potential of 7-Bromo[1,2,4]triazolo[4,3-a]pyridine and related compounds in this and other therapeutic areas.
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines and antibacterial activities .
Mode of Action
It’s worth noting that related compounds have demonstrated anti-tumor activity by inhibiting c-met kinase , and antibacterial activity .
Biochemical Pathways
Related compounds have been found to interact with pathways involved in tumor growth and bacterial infections .
Result of Action
Related compounds have shown significant inhibitory activity against various cancer cell lines and antibacterial activities .
properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEILNJRIPGRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630738 | |
Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
832735-60-1 | |
Record name | 7-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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